1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

FPRL1 agonism Inflammation resolution Patent-defined selectivity

The compound 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946351-66-2) is a synthetic, small-molecule urea derivative featuring a 5-oxopyrrolidine (pyrrolidinone) core substituted with a 4-methoxyphenyl group and linked via a methylene bridge to a second 4-methoxyphenyl urea moiety. It belongs to a class of pyrrolidinyl urea compounds that have been investigated in patent literature as formyl peptide receptor-like 1 (FPRL1, also known as FPR2) agonists, a mechanism implicated in the resolution of inflammation.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 946351-66-2
Cat. No. B2392361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS946351-66-2
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H23N3O4/c1-26-17-7-3-15(4-8-17)22-20(25)21-12-14-11-19(24)23(13-14)16-5-9-18(27-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25)
InChIKeyGKAKPOIYXYMSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946351-66-2): Structural Identity and Procurement Baseline


The compound 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946351-66-2) is a synthetic, small-molecule urea derivative featuring a 5-oxopyrrolidine (pyrrolidinone) core substituted with a 4-methoxyphenyl group and linked via a methylene bridge to a second 4-methoxyphenyl urea moiety [1]. It belongs to a class of pyrrolidinyl urea compounds that have been investigated in patent literature as formyl peptide receptor-like 1 (FPRL1, also known as FPR2) agonists, a mechanism implicated in the resolution of inflammation [2]. Despite its presence in commercial screening libraries, peer-reviewed pharmacological characterization—including quantitative potency, selectivity, and ADME data—is absent from the public domain as of the knowledge cutoff date, meaning procurement decisions must rely exclusively on structural differentiation and patent-derived target hypothesis [3].

Why Generic Substitution Fails for CAS 946351-66-2: The Risk of Unverified FPRL1 Agonism and Structural Non-Equivalence


Within the pyrrolidinyl urea chemical class, minute structural modifications—such as the position of the methoxy substituent, the presence or absence of the methylene spacer, or the identity of the terminal aryl group—can radically alter agonist potency at FPRL1 or shift selectivity toward unrelated targets such as TRPV1 or TrkA [1]. For instance, the close analog 1-(4-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (meta-methoxy positional isomer) may exhibit different binding thermodynamics despite identical molecular weight, while 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea (phenyl analog, CAS 946351-58-2) substitutes a phenyl group for the terminal 4-methoxyphenyl moiety, potentially altering hydrogen-bonding capacity and lipophilicity [2]. More distantly, the well-characterized TRPV1 antagonist SB-705498 shares the pyrrolidinyl urea core but incorporates a bromophenyl and trifluoromethylpyridinyl substitution pattern that drives sub-nanomolar TRPV1 binding entirely absent in the target compound's FPRL1-oriented design [3]. Without experimental confirmation that these structural differences are functionally silent for the end user's intended assay, substituting any analog for CAS 946351-66-2 risks introducing uncontrolled variables that can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence Guide for CAS 946351-66-2: Comparator-Based Analysis Across Six Dimensions


Evidence Item 1: FPRL1 Target Hypothesis — Patent-Defined Structural Scope Versus Non-FPRL1 Pyrrolidinyl Ureas

The compound falls within the general Formula (I) of CN105814019B, which claims FPRL1 agonist activity as the therapeutic mechanism of action [1]. In contrast, the close analog SB-705498 (a pyrrolidinyl urea with distinct aryl substitution) is a potent TRPV1 antagonist with an IC50 of 3 nM against capsaicin-activated human TRPV1, demonstrating that the pyrrolidinyl urea scaffold is pharmacologically pluripotent and that target engagement is exquisitely sensitive to substitution pattern [2]. No quantitative FPRL1 EC50 or binding affinity data for CAS 946351-66-2 itself are publicly available. Consequently, the FPRL1 assignment remains a patent-based hypothesis and cannot be quantitatively benchmarked against known FPRL1 tool compounds such as TC-FPR 43 or QuinC1 .

FPRL1 agonism Inflammation resolution Patent-defined selectivity

Evidence Item 2: Methoxy Positional Isomerism — para vs. meta Substitution Pattern Differentiation

CAS 946351-66-2 incorporates a terminal 4-methoxyphenyl urea group, distinguishing it from the meta-methoxy positional isomer 1-(4-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS not identified in public databases but structure confirmed by SMILES comparison) [1]. While no quantitative comparative pharmacology exists, the para-to-meta methoxy shift alters the spatial orientation of the hydrogen-bond-accepting methoxy oxygen and the electron density distribution across the aromatic ring, which can modulate binding affinity at FPRL1 and other targets. In related pyrrolidinyl urea TRPV1 antagonist series, analogous positional isomerism has produced greater than 10-fold differences in IC50 values [2].

Positional isomer SAR Methoxy substitution Molecular recognition

Evidence Item 3: Methylene Spacer Contribution — Bridged vs. Directly Linked Urea Conformation

CAS 946351-66-2 features a methylene (-CH2-) bridge between the pyrrolidinone 3-position and the urea nitrogen, whereas analogs such as 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea (CAS 878062-75-0) link the urea directly to the pyrrolidinone ring without a spacer . The methylene insertion increases the rotational degrees of freedom by one bond and extends the distance between the pyrrolidinone core and the distal urea NH, potentially altering the vector of hydrogen-bond donation to the receptor and the entropic penalty upon binding. In medicinal chemistry campaigns, the presence or absence of a single methylene spacer has been documented to produce >100-fold shifts in target affinity [1].

Methylene linker SAR Conformational flexibility Urea pharmacophore

Evidence Item 4: Terminal Urea Substituent Divergence — 4-Methoxyphenyl vs. Phenyl vs. Alkyl Urea

The target compound terminates in a 4-methoxyphenyl urea, distinguishing it from closely cataloged analogs including 3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-phenylurea (CAS 946351-58-2, terminal phenyl) and 1-(tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CHEMBL1510377, terminal tert-butyl) [1][2]. The 4-methoxy substituent adds a hydrogen-bond acceptor (calculated TPSA 70.7 Ų for the phenyl analog) and modulates ClogP (XLogP3 approximately 1.9 for the phenyl analog, with the methoxy derivative expected to be marginally more polar) [1]. In the TRPV1 pyrrolidinyl urea antagonist series, switching terminal aryl substituents produced IC50 variations spanning three orders of magnitude [3].

Terminal aryl SAR Hydrogen bonding Lipophilicity modulation

Evidence Item 5: Absence of Public Selectivity Profiling — Inferior Selectivity Data Availability Compared to Reference Antagonists

No public selectivity panel data (e.g.,CEREP, SafetyScreen, or kinome profiling) are available for CAS 946351-66-2. In contrast, the structurally related TRPV1 antagonist SB-705498 has published selectivity data demonstrating >100-fold selectivity over a panel of 100+ receptors, ion channels, and enzymes [1]. Additionally, pyrrolidinyl urea derivatives have been patented as TrkA inhibitors (e.g., WO2021139795A1), indicating that minor structural modifications can redirect target engagement from FPRL1 to tropomyosin receptor kinase A, with potential implications for neuronal and cancer biology [2].

Selectivity profiling Off-target risk Data transparency

Evidence Item 6: In Vivo Pharmacokinetic and Efficacy Data Deficiency — Preclinical Development Gap

No in vivo pharmacokinetic (PK), toxicokinetic, or disease-model efficacy data are publicly available for CAS 946351-66-2. By contrast, the pyrrolidinyl urea SB-705498 has reported oral bioavailability (F% = 33% in rat), brain penetration (brain-to-plasma ratio = 1.4), and efficacy in a capsaicin-induced dermal vasodilation model in humans (Phase II clinical data) [1]. Furthermore, the FPRL1 agonist patent family (including CN105814019B, WO2014192840A1, and US counterparts) does not disclose compound-specific in vivo data for any exemplified compound, relying instead on literature precedent for the FPRL1 target's therapeutic rationale [2]. A 1968 study on 1-substituted 3-pyrrolidinylureas reported CNS activity (analgesia, sedation, anticonvulsant effects) for early analogs, but these structures lack the 5-oxopyrrolidinone and 4-methoxyphenyl features of CAS 946351-66-2 [3].

Oral bioavailability In vivo efficacy ADME

Recommended Application Scenarios for CAS 946351-66-2 Based on Strength of Available Differentiation Evidence


Scenario 1: FPRL1 Agonist Screening Library Expansion for Inflammation Resolution Research

This compound is most appropriately deployed as part of a structurally diverse FPRL1 agonist screening library where the primary selection criterion is patent-defined target hypothesis rather than pre-validated potency. Its dual 4-methoxyphenyl substitution pattern and methylene-bridged architecture fill a specific chemotype niche within the pyrrolidinyl urea subseries that is not represented by commercially available FPRL1 tool compounds [1]. Users should incorporate a reference FPRL1 agonist (e.g., WKYMVm peptide or TC-FPR 43) in all assays and confirm target engagement through calcium mobilization assays in FPRL1-overexpressing cells before interpreting phenotypic results .

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the Pyrrolidinyl Urea Methylene Spacer

The methylene spacer distinguishes CAS 946351-66-2 from directly linked pyrrolidinyl urea analogs (e.g., CAS 878062-75-0) and enables systematic exploration of linker length effects on FPRL1 binding conformation. When procured alongside the directly linked analog as a matched molecular pair, the two compounds allow direct assessment of whether the -CH2- insertion enhances or diminishes target engagement—a SAR question that cannot be answered using either compound alone . This application leverages the compound's specific structural differentiation even in the absence of pre-existing potency data.

Scenario 3: Computational Docking and Pharmacophore Modeling of FPRL1 Agonists

Given the absence of experimental binding data, CAS 946351-66-2 is well-suited for prospective computational studies including molecular docking into FPRL1 homology models, molecular dynamics simulations to assess the conformational impact of the methylene spacer, and pharmacophore hypothesis generation. The compound's multiple hydrogen-bond donor/acceptor sites (urea NH, methoxy oxygen, pyrrolidinone carbonyl) combined with its conformational flexibility make it a valuable test case for validating in silico predictions prior to experimental testing [1]. Results can then guide the design of focused analog libraries with improved predicted binding scores.

Scenario 4: Negative Control Design for TRPV1 Antagonist Selectivity Profiling

Based on the class-level inference that CAS 946351-66-2 targets FPRL1 rather than TRPV1 (in contrast to SB-705498 and related pyrrolidinyl ureas), this compound can serve as a scaffold-matched negative control in TRPV1 selectivity counter-screens [2]. When profiling a novel TRPV1 antagonist series built on the pyrrolidinyl urea core, inclusion of CAS 946351-66-2 alongside a known TRPV1 antagonist (e.g., SB-705498, IC50 3 nM) helps establish that observed TRPV1 antagonism is substitution-dependent rather than scaffold-inherent—a critical control for SAR series triaging.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.